

In-Depth Technical Guide to the Molecular Structure and Formula of Ormetoprim

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Compound of Interest		
Compound Name:	Ormetoprim	
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Abstract

Ormetoprim is a synthetic broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition leads to a synergistic bactericidal effect when used in combination with sulfonamides. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical and physical properties of **ormetoprim**. It also details its mechanism of action, provides experimental protocols for its synthesis and analysis, and includes visualizations of its signaling pathway and analytical workflow.

Molecular Structure and Formula

Ormetoprim is chemically known as 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine. Its molecular structure is characterized by a pyrimidine ring, which is crucial for its biological activity, linked to a substituted benzyl group.

Molecular Formula: C14H18N4O2[1][2]

Molecular Weight: 274.32 g/mol [1][2]

CAS Registry Number: 6981-18-6[1]



IUPAC Name: 5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Synonyms: Ormethoprim, 2,4-Diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine

Physicochemical Properties

A summary of the key physicochemical properties of **ormetoprim** is presented in the table below.

Property	Value	Reference
Appearance	White to light yellow crystalline powder	
Melting Point	231 - 235 °C	
Solubility	Soluble in DMSO	-

Mechanism of Action: Inhibition of Dihydrofolate Reductase

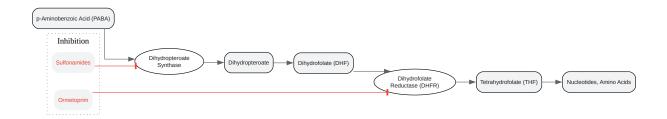
Ormetoprim exerts its antibacterial effect by targeting the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides and certain amino acids.

The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the biologically active form of folic acid. **Ormetoprim**, being structurally similar to the pteridine portion of DHF, acts as a competitive inhibitor of DHFR. By binding to the active site of the enzyme, **ormetoprim** prevents the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folic acid pathway ultimately inhibits bacterial DNA synthesis and leads to cell death.

Ormetoprim is often used in combination with sulfonamides, such as sulfadimethoxine. Sulfonamides inhibit an earlier step in the folic acid synthesis pathway, specifically the enzyme dihydropteroate synthase. The sequential blockade of two different enzymes in the same



metabolic pathway results in a synergistic antibacterial effect, which is more potent than the effect of either drug alone and can help to prevent the development of bacterial resistance.



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Mechanism of action of **ormetoprim** and sulfonamides on the bacterial folic acid synthesis pathway.

Experimental ProtocolsSynthesis of Ormetoprim

The synthesis of 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine (**ormetoprim**) can be achieved through a multi-step process. A general procedure is outlined below, based on patented synthesis routes.

Step 1: Condensation Reaction

- A solution of an appropriately substituted benzaldehyde (e.g., 4,5-dimethoxy-2-methylbenzaldehyde) is reacted with a propionitrile derivative in the presence of a base.
- The reaction mixture is typically heated under reflux for a specified period to drive the condensation reaction to completion.
- The resulting intermediate, an α -substituted cinnamonitrile, is then isolated.

Step 2: Cyclization with Guanidine

Foundational & Exploratory



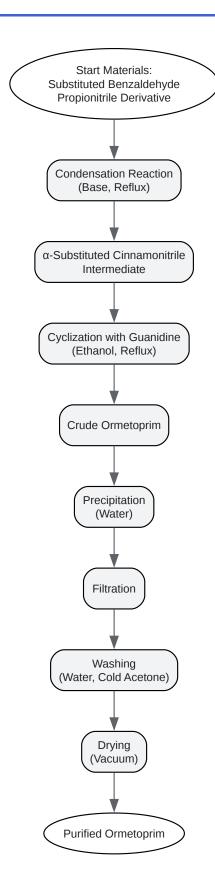


- The cinnamonitrile intermediate is dissolved in a suitable solvent, such as ethanol.
- A solution of guanidine (often as guanidine hydrochloride) is added to the reaction mixture.
- The mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the solvent is evaporated.
- The crude product is treated with water and stirred to precipitate the **ormetoprim**.
- The solid product is collected by filtration.

Step 3: Purification

- The crude ormetoprim is washed with water and a cold organic solvent, such as acetone, to remove impurities.
- The product is then dried under vacuum to yield the final 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine. The reported melting point of the purified product is 229°-231°C.





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General workflow for the synthesis of **ormetoprim**.



Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the quantitative analysis of **ormetoprim** in its bulk form or in pharmaceutical formulations.

Chromatographic Conditions:

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically used.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH of the aqueous phase is adjusted to optimize the separation.
- Flow Rate: A flow rate of around 1.0 mL/min is generally suitable.
- Detection: UV detection at a wavelength of approximately 254 nm is used to monitor the analyte.
- Temperature: The analysis is usually performed at room temperature.

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh a known amount of **ormetoprim** reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover a desired concentration range for linearity studies.
- Sample Solution: For a drug product, accurately weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to a known amount of **ormetoprim** into a volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to volume. Filter the solution before injection.

Method Validation:

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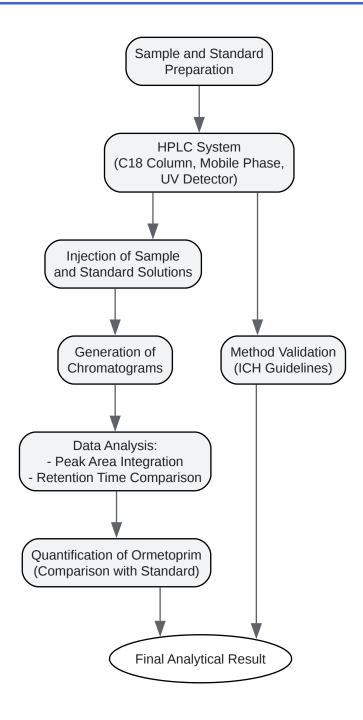




The analytical method should be validated according to ICH guidelines, including parameters such as:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.





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Workflow for the HPLC analysis of **ormetoprim**.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and confirmation of **ormetoprim**. While specific spectra for **ormetoprim** are not readily available in public databases, the expected spectral features based on its molecular structure are described below.



¹H NMR Spectroscopy

The proton NMR spectrum of **ormetoprim** would be expected to show distinct signals corresponding to the aromatic protons, the methylene bridge protons, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display signals for each unique carbon atom in the **ormetoprim** molecule. The chemical shifts would differentiate between the aromatic carbons, the pyrimidine ring carbons, the methylene carbon, the methyl carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **ormetoprim** would exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine groups, C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching vibrations within the pyrimidine and benzene rings, and C-O stretching for the methoxy groups.

Mass Spectrometry

Mass spectrometry of **ormetoprim** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the benzyl-pyrimidine bond and loss of methyl or methoxy groups. The fragmentation of compounds structurally similar to **ormetoprim**, such as trimethoprim, has been studied and can provide insights into the expected fragmentation pathways.

Crystallographic Data

As of the date of this document, a publicly available Crystallographic Information File (CIF) for **ormetoprim** has not been identified in major crystallographic databases. Such data, when available, would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.



Conclusion

Ormetoprim is a well-established antibacterial agent with a clear mechanism of action and a defined molecular structure. This technical guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The provided visualizations of its signaling pathway and analytical workflow offer a clear understanding of its function and characterization. Further research to obtain and publish detailed spectroscopic and crystallographic data would be a valuable contribution to the scientific community.

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